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molecular formula C12H9BrO2 B8399246 4-Bromo-3-phenoxyphenol

4-Bromo-3-phenoxyphenol

Cat. No. B8399246
M. Wt: 265.10 g/mol
InChI Key: MMXIWRZQGGRCKH-UHFFFAOYSA-N
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Patent
US07605170B2

Procedure details

3-Phenoxyphenol (700 mg, 3.8 mmol) was stirred at 0° C. in DCM (7 mL) and bromine (0.154 mL, 3.0 mmol) was added dropwise. The reaction was stirred at ambient temperature for 10 min and then the solvents removed in vacuo to afford a crude oil which was purified by preparative HPLC to afford, in order of elution, 4-bromo-3-phenoxyphenol (126 mg, 0.5 mmol, 16%) M.S. (ESI) (m/z): 263,265 [M−H]−; and 4,6-dibromo-3-phenoxyphenol (201 mg, 0.6 mmol, 39%) M.S. (ESI) (m/z): 341, 343, 345 [M−H]−
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.154 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15]Br>C(Cl)Cl>[Br:15][C:13]1[CH:12]=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[O:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.154 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mmol
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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